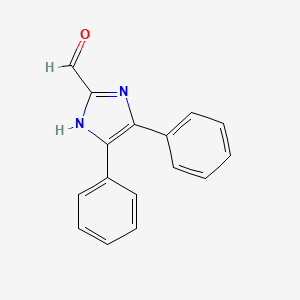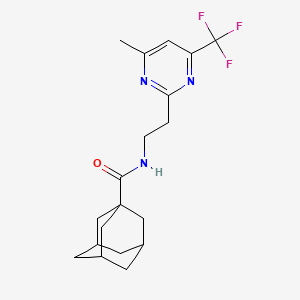
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Structural Diversity
A study by Wang et al. (2014) highlights an efficient synthesis approach for creating derivatives of quinoline, focusing on the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles. This process involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate and N, N-dimethylformamide dimethyl acetal (DMFDMA), leading to derivatives through a tandem addition–elimination–cyclization reaction, showcasing the compound's versatility for chemical synthesis and potential applications in drug development and material science (Wang et al., 2014).
Antineoplastic Activity and Structural Modifications
Research by Zee-Cheng et al. (1979) demonstrates the antineoplastic activity of anthraquinones containing aminoalkylamino side chains, including those similar to the N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide structure. This study provides insights into the relationship between structural modifications and biological activity, suggesting potential for therapeutic applications (Zee-Cheng et al., 1979).
Diagnostic and Therapeutic Applications in Neurodegenerative Diseases
Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative similar in structure to the discussed compound for positron emission tomography (PET) imaging in Alzheimer's disease. This application demonstrates the compound's potential in diagnosing and monitoring neurodegenerative diseases, providing a noninvasive technique to assess the progression and response to therapies (Shoghi-Jadid et al., 2002).
Spectroscopic Properties and Molecular Logic Gates
Uchacz et al. (2016) explored the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, focusing on solvatochromism, acidochromism, and the potential for implementing molecular logic switches. This study indicates the utility of such compounds in the development of optical materials and sensors, leveraging their structural flexibility and electronic properties (Uchacz et al., 2016).
Polymer Applications and Photophysical Characteristics
Staneva et al. (2020) synthesized a novel 1,8-naphthalimide derivative and its copolymer, examining their photophysical characteristics in different mediums and their sensor abilities towards pH changes and metal ions. This research underscores the compound's potential in creating smart materials for sensing and imaging applications (Staneva et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves the condensation of 2-naphthoic acid with 2-aminoethanol, followed by the reaction of the resulting amide with 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethanol", "6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form N-(2-hydroxyethyl)-2-naphthamide.", "Step 2: Reaction of N-(2-hydroxyethyl)-2-naphthamide with 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide." ] } | |
Número CAS |
851403-02-6 |
Fórmula molecular |
C24H22N2O2 |
Peso molecular |
370.452 |
Nombre IUPAC |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-11-21-14-20(24(28)26-22(21)12-16(15)2)9-10-25-23(27)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,11-14H,9-10H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
AUQRFRSHQKSMCY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2463040.png)
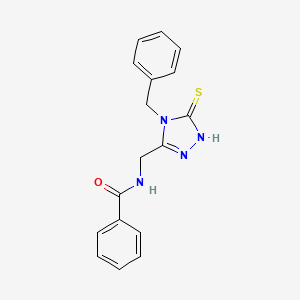
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2463044.png)
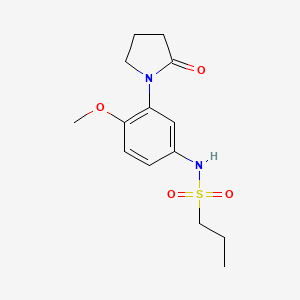
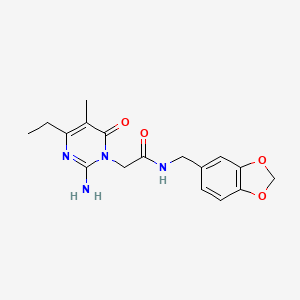
![N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2463048.png)

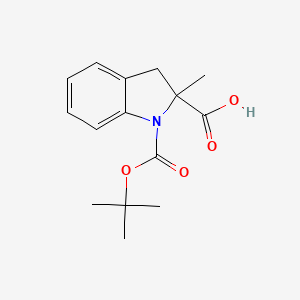
![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)
